Carquejol

Vue d'ensemble

Description

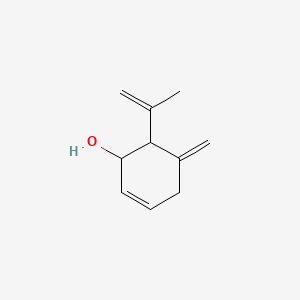

Carquejol, known by its International Union of Pure and Applied Chemistry name as 5-methylidene-6-prop-1-en-2-ylcyclohex-2-en-1-ol, is a monoterpenoid based on the rare o-menthane skeleton. It is a distinctive component of the essential oil obtained from the aerial parts of Baccharis trimera, a medicinal plant native to South America .

Mécanisme D'action

Target of Action

Carquejol, a monoterpenoid based on the rare o-menthane skeleton , is a primary constituent of the essential oil obtained from the Baccharis species . The ent-clerodane diterpenes, common in the species of carqueja, are known for their biological activities, such as insect antifeedant effects and action as possible novel opioid receptor probes . This suggests that the opioid receptors could be a potential target of this compound.

Analyse Biochimique

Biochemical Properties

Carquejol interacts with various enzymes, proteins, and other biomolecules. It is characterized by using Fourier Transform infrared (FT-IR) and Raman (FT-Raman), Ultraviolet-Visible (UV Visible), Electronic Circular Dichroism (ECD), Mass, Hydrogen and Carbon Nuclear Magnetic Resonance (1H and 13C NMR) and 2D e 1H 1H gCOSY, 1H 13CgHSQC, 1H 13CgHMBC spectroscopies .

Cellular Effects

It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The force fields for the most stable configurations were computed using the hybrid B3LYP method and the 6-31G* and 6-311þþ G** basis sets .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Carquejol can be synthesized through various methods, including the distillation of essential oils from Baccharis trimera. The process involves the extraction of the plant material using solvents, followed by distillation to isolate the compound .

Industrial Production Methods: In industrial settings, this compound is typically obtained through steam distillation of the plant’s aerial parts. The plant material is subjected to steam, which helps in releasing the essential oils. The steam and oil mixture is then condensed, and the oil is separated from the water .

Analyse Des Réactions Chimiques

Types of Reactions: Carquejol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into more saturated compounds.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and acids can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .

Applications De Recherche Scientifique

Chemical Research

Carquejol serves as a precursor in the synthesis of complex organic compounds. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution. For instance:

- Oxidation : this compound can be oxidized using agents like potassium permanganate to form oxidized derivatives.

- Reduction : It can undergo reduction with lithium aluminum hydride to yield more saturated compounds.

- Substitution : The compound can participate in substitution reactions facilitated by halogens and acids.

Biological Activities

Research has highlighted several biological properties of this compound:

- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various pathogens, including Staphylococcus epidermidis and Pseudomonas aeruginosa .

- Antioxidant Effects : Its ability to scavenge free radicals has been documented, suggesting potential applications in health supplements and functional foods.

Pharmaceutical Applications

This compound is being investigated for its therapeutic potential:

- Gastrointestinal Disorders : Preliminary studies suggest that it may help alleviate symptoms associated with gastrointestinal issues.

- Diabetes Management : Research is ongoing to evaluate its effects on glucose metabolism and insulin sensitivity.

Industrial Uses

In the fragrance and essential oil industry, this compound is valued for its aromatic properties. It is utilized in the formulation of perfumes and cosmetics due to its pleasant scent profile.

Case Study 1: Antimicrobial Activity

A study conducted on the essential oil of Baccharis trimera, which contains this compound, demonstrated significant antimicrobial activity against Pseudomonas aeruginosa. The research utilized various concentrations of the essential oil to assess its effectiveness, revealing a dose-dependent response that supports its use in natural antimicrobial formulations .

Case Study 2: Antioxidant Properties

In another investigation, this compound was evaluated for its antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated that this compound exhibited a strong ability to neutralize free radicals, suggesting its potential application in developing health supplements aimed at oxidative stress reduction .

Comparaison Avec Des Composés Similaires

Carquejol is unique among monoterpenoids due to its rare o-menthane skeleton. Similar compounds include:

Carquejyl Acetate: Another monoterpenoid found in Baccharis trimera, known for its distinct chemical structure and properties.

Ledol: A sesquiterpenoid with similar biological activities but different structural features.

Spathulenol: A sesquiterpenoid with comparable applications in essential oils and fragrances.

This compound stands out due to its specific molecular structure and the unique biological activities it exhibits, making it a valuable compound in various fields of research and industry.

Activité Biologique

Carquejol, a monoterpenoid derived from the essential oil of Baccharis trimera, has garnered attention in the scientific community due to its diverse biological activities. This article explores the biochemical properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Overview of this compound

This compound (5-methylidene-6-prop-1-en-2-ylcyclohex-2-en-1-ol) is primarily found in the essential oil of Baccharis trimera, a plant native to South America. The compound is characterized by its unique o-menthane skeleton, which distinguishes it from other monoterpenoids. Its chemical structure contributes to its biological activities, including antimicrobial and antioxidant properties .

Biochemical Properties

this compound interacts with various biomolecules, influencing cellular functions such as signaling pathways, gene expression, and metabolism. Studies utilizing spectroscopic methods (FT-IR, NMR) have shown that this compound can modulate enzyme activity and alter metabolic pathways .

Molecular Mechanisms

At the molecular level, this compound exhibits binding interactions with proteins and enzymes. It has been noted for its potential to inhibit certain enzymes, which may contribute to its therapeutic effects. Research indicates that this compound's efficacy can vary based on dosage, with higher concentrations potentially leading to adverse effects .

Biological Activities

This compound has been studied for several biological activities:

- Antimicrobial Activity : this compound demonstrates significant antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for developing natural preservatives or therapeutic agents .

- Antioxidant Properties : The compound exhibits strong antioxidant activity, which may help mitigate oxidative stress-related diseases. It scavenges free radicals and reduces lipid peroxidation in cellular models .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce inflammatory markers in animal models, indicating potential applications in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

- Antimicrobial Efficacy : A study assessing the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus demonstrated that this compound significantly inhibited bacterial growth at concentrations as low as 0.5% .

- Antioxidant Activity : Research conducted on the antioxidant capacity of this compound revealed that it effectively reduced oxidative stress markers in human cell lines, suggesting a protective role against cellular damage .

- Therapeutic Potential : A review highlighted this compound's potential therapeutic applications in treating gastrointestinal disorders and diabetes due to its ability to modulate metabolic pathways and enhance insulin sensitivity .

Comparative Analysis

To contextualize this compound's biological activity, it is beneficial to compare it with similar compounds:

| Compound | Biological Activity | Source |

|---|---|---|

| Carquejyl Acetate | Antimicrobial | Baccharis trimera |

| Ledol | Anti-inflammatory | Various plants |

| Spathulenol | Antioxidant | Essential oils |

Propriétés

IUPAC Name |

5-methylidene-6-prop-1-en-2-ylcyclohex-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)10-8(3)5-4-6-9(10)11/h4,6,9-11H,1,3,5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYONFNNEHVJSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1C(C=CCC1=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946528 | |

| Record name | 5-Methylidene-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23734-06-7 | |

| Record name | o-Mentha-1(7),4,8-trien-3-ol, (2R,3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023734067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylidene-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is carquejol and where is it found?

A1: this compound is a natural organic compound primarily found in the essential oil of Baccharis species, particularly Baccharis trimera, a plant commonly known as "carqueja" in Brazil. [, , ] This plant is known for its traditional use in Brazilian folk medicine. []

Q2: What is the chemical structure of this compound?

A2: this compound is a bicyclic monoterpene with the IUPAC name cis-(2S)-isopropenyl-3-methylene-cyclohex-4-en-1-ol. [, ] Although a full spectroscopic characterization is available in the literature [], the provided abstracts do not contain specific spectroscopic data like NMR shifts or IR frequencies.

Q3: What is the absolute configuration of this compound?

A3: The absolute configuration of this compound has been determined as 2R, 3S. This was achieved through correlation with (-)-cis-o-menthane derived from both this compound and (+)-verbenene, a compound with a known absolute configuration. []

Q4: Have any derivatives of this compound been synthesized and studied?

A4: Yes, researchers have synthesized and studied various derivatives of this compound, including carquejyl acetate, dihydrothis compound, and isocarquejanone. [, , , ] One study focused on 2-isopropenyl-3-methylphenol, also referred to as carquejiphenol, exploring its potential medicinal applications. []

Q5: How does the structure of dihydrothis compound affect its properties?

A5: Dihydrothis compound, particularly its acetate derivative, exhibits a unique characteristic due to the presence of two double bonds forming a helical system. This helical arrangement influences the conformation of the isopropenyl group, resulting in a high Δϵ value in the circular dichroism (CD) curve. []

Q6: What are the conformational preferences of this compound and its reduced forms?

A6: NMR studies indicate that this compound and its reduced derivatives, all possessing an all-cis configuration, favor a conformation where the hydroxyl (or acetoxyl) group occupies an axial position and the isopropenyl (or isopropyl) group is equatorial. This preference persists even after the exo-methylene group undergoes reduction to a methyl group. []

Q7: What is the composition of the essential oil obtained from Baccharis trimera?

A7: The essential oil of Baccharis trimera is primarily composed of carquejyl acetate (ranging from 38% to 73% depending on the geographical origin). [, ] Other identified compounds include this compound itself, ledol, β-pinene, palustrol, germacrene D, and various sesquiterpenes. [, ] Notably, the essential oil composition exhibits consistency across different geographical locations within southern Brazil, indicating a similar chemotype. []

Q8: What research has been conducted on the pharmacological effects of this compound?

A8: Several studies have investigated the pharmacological properties of this compound and its derivatives. These studies explored its potential use as an insecticide and repellent against Acanthoscelides obtectus, a common bean pest. [] Additionally, research has been conducted on its pharmacodynamic effects [] and the pharmacological properties of its derivatives. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.